molecular formula C10H10N2O2 B151521 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 3415-35-8

4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B151521
CAS No.: 3415-35-8
M. Wt: 190.2 g/mol
InChI Key: ZVHUQIMPAVOVTR-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring.

Preparation Methods

The synthesis of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between an appropriate amine and a diketone under acidic or basic conditions can yield the desired benzodiazepine derivative . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include various substituted and functionalized benzodiazepine derivatives .

Scientific Research Applications

4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its effects on the GABA receptor-ionophore complex, making it a valuable tool in neuropharmacology research.

    Medicine: Its potential therapeutic applications include the development of anxiolytic, sedative, and anticonvulsant drugs.

    Industry: The compound is used in the development of new materials and chemical processes

Comparison with Similar Compounds

4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can be compared with other benzodiazepine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its interaction with the GABA receptor and its overall pharmacological profile.

Properties

IUPAC Name

4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-9(13)11-8-5-3-2-4-7(8)10(12)14/h2-5H,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHUQIMPAVOVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395576
Record name 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3415-35-8
Record name 3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3415-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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